molecular formula C15H13FO2 B7963991 Methyl 3-(4-fluoro-2-methylphenyl)benzoate CAS No. 1820613-57-7

Methyl 3-(4-fluoro-2-methylphenyl)benzoate

Cat. No.: B7963991
CAS No.: 1820613-57-7
M. Wt: 244.26 g/mol
InChI Key: SCRXNRIDMITUGL-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluoro-2-methylphenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group attached to a fluorinated methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluoro-2-methylphenyl)benzoate typically involves a multi-step process. One common method includes the esterification of 3-(4-fluoro-2-methylphenyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-fluoro-2-methylphenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of 3-(4-fluoro-2-methylphenyl)benzoic acid.

    Reduction: Formation of 3-(4-fluoro-2-methylphenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-fluoro-2-methylphenyl)benzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(4-fluoro-2-methylphenyl)benzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved would depend on the enzyme or receptor targeted by the compound.

Comparison with Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • Methyl 2-fluorobenzoate
  • Methyl 4-fluorobenzoate

Comparison: Methyl 3-(4-fluoro-2-methylphenyl)benzoate is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds that may only have a single substituent.

Properties

IUPAC Name

methyl 3-(4-fluoro-2-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10-8-13(16)6-7-14(10)11-4-3-5-12(9-11)15(17)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRXNRIDMITUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601203421
Record name Methyl 4′-fluoro-2′-methyl[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820613-57-7
Record name Methyl 4′-fluoro-2′-methyl[1,1′-biphenyl]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820613-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4′-fluoro-2′-methyl[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601203421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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